molecular formula C11H13Cl3 B14617532 Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- CAS No. 61007-62-3

Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-

Cat. No.: B14617532
CAS No.: 61007-62-3
M. Wt: 251.6 g/mol
InChI Key: GPQRZCYVTFMURY-UHFFFAOYSA-N
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Description

Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is an organic compound with the molecular formula C10H12Cl3 It is a derivative of benzene, where the benzene ring is substituted with a 3,3-dichloro-2-(chloromethyl)propyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- typically involves the chlorination of toluene derivatives. One common method is the Blanc chloromethylation, where toluene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces the chloromethyl group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where toluene derivatives are subjected to chlorination under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the 3,3-dichloro-2-(chloromethyl)propyl group and the methyl group on the benzene ring makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

61007-62-3

Molecular Formula

C11H13Cl3

Molecular Weight

251.6 g/mol

IUPAC Name

1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methylbenzene

InChI

InChI=1S/C11H13Cl3/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10-11H,6-7H2,1H3

InChI Key

GPQRZCYVTFMURY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CCl)C(Cl)Cl

Origin of Product

United States

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